N'-(2-cyclopentylacetyl)benzohydrazide
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Overview
Description
N’-(2-cyclopentylacetyl)benzohydrazide is a compound belonging to the class of benzohydrazides, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
N’-(2-cyclopentylacetyl)benzohydrazide is a type of benzohydrazide derivative . Benzohydrazides have been found to exhibit diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . .
Mode of Action
Benzohydrazide derivatives have been found to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition could potentially be a result of the compound’s interaction with its targets.
Biochemical Pathways
The inhibition of urease by benzohydrazide derivatives can affect the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can have downstream effects on nitrogen metabolism in the body.
Result of Action
The inhibition of urease by benzohydrazide derivatives can potentially lead to a decrease in the production of ammonia, which can have various effects on the body’s nitrogen metabolism .
Preparation Methods
The synthesis of N’-(2-cyclopentylacetyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-cyclopentylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N’-(2-cyclopentylacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
N’-(2-cyclopentylacetyl)benzohydrazide has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new antibiotics.
Cancer Research: Studies have indicated its cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer therapy.
Agricultural Chemistry: The compound has been investigated for its insecticidal properties, showing effectiveness against pests like house flies and rice weevils
Comparison with Similar Compounds
N’-(2-cyclopentylacetyl)benzohydrazide can be compared with other benzohydrazide derivatives such as:
N’-benzylidene-2-hydroxymethylbenzohydrazide: Known for its antibacterial and anticancer properties.
N’-(4-nitrobenzoyl)benzohydrazide: Exhibits strong insecticidal activity.
N’-(2,4-dimethoxybenzylidene)benzohydrazide: Used in optoelectronic applications due to its nonlinear optical properties
Properties
IUPAC Name |
N'-(2-cyclopentylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(10-11-6-4-5-7-11)15-16-14(18)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTKRJPESSQPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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